Gliotoxin
Overview
Description
Gliotoxin is a sulfur-containing mycotoxin that belongs to a class of naturally occurring 2,5-diketopiperazines . It is produced by several species of fungi, especially those of marine origin . It is associated with immunosuppression and acts by blocking membrane thiol groups .
Synthesis Analysis
This compound biosynthesis is regulated by a positive GliZ regulator . It is produced by a gli gene cluster . The transcription factor RglT is the main regulator of GliT, a GT protection mechanism . GtmA catalyzes the addition of methyl groups to the sulfur residues of dithiol this compound to form nontoxic BmGT .Molecular Structure Analysis
This compound is characterized by a disulfide bridge . It is a kind of epipolythiodioxopiperazine (EPT) derived from different fungi .Chemical Reactions Analysis
This compound is highly toxic to A. fumigatus and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA . Formation of the disulfide bridge is done by GT oxidase GliT .Physical And Chemical Properties Analysis
This compound has a molar mass of 326.39 g·mol−1 . It appears as a white to light yellow solid and has a density of 1.75 g/ml . It is soluble in DMSO .Scientific Research Applications
Mechanisms and Effects of Gliotoxin
This compound, a fungal secondary metabolite, exhibits cytotoxic effects through various mechanisms. It suppresses macrophage immune function, triggers inflammation, antiangiogenesis, and DNA damage through reactive oxygen species (ROS) production. Additionally, it causes peroxide damage by inhibiting enzymes and induces apoptosis via different signal pathways. Notably, this compound can serve as an antioxidant and has potential applications in diagnosing and treating HIV and as an anti-tumor agent. Its role in controlling plant pathogens like Pythium ultimum and Sclerotinia sclerotiorum is also significant (Ye et al., 2021).
This compound in Bone Marrow Transplantation
This compound selectively spares specific multipotent haemopoietic progenitor cells in bone marrow. This attribute was exploited in murine models, where this compound-treated bone marrow was transplanted into irradiated recipients. The treatment prevented graft-versus-host disease and allowed the establishment of allogeneic bone marrow chimeras (Kobayashi et al., 1991).
This compound's Influence on Immune Response
At low doses, this compound enhances lymphocyte activation by decreasing intracellular cyclic AMP levels, but at higher concentrations, it induces apoptosis. This dual effect on cell activation and apoptosis, mediated by changes in cAMP levels, highlights its potential as an immunosuppressive agent in preventing allograft rejection (Sutton et al., 1995).
Role in Aspergillus Fumigatus Virulence
This compound contributes to the virulence of Aspergillus fumigatus in nonneutropenic mice and fruit flies with functional phagocytes. It indicates that this compound targets neutrophils or other phagocytes, playing a crucial role in pathogenesis during invasive aspergillosis (Spikes et al., 2008).
Antitumor and Antimicrobial Properties
This compound's antitumor properties, as well as its antimicrobial and antiviral activities, are well-documented. However, its general toxicity has limited its clinical use. Recently, its selective immunosuppressive properties have been explored for ex vivo tissue treatment to prevent tissue rejection (Scharf et al., 2016).
Potential in Apoptosis Induction
Studies have shown that this compound induces apoptosis in various cell types, including human cervical cancer and chondrosarcoma cells. This apoptosis is mediated through the mitochondrial pathway, activating caspase family enzymes and altering the expression of apoptotic proteins (Nguyen et al., 2013).
Mechanism of Action
Target of Action
Gliotoxin, a mycotoxin produced by several species of fungi, primarily targets the immune system . It has been found to suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . In plants, the major direct action target of this compound is the plastoquinone Q B -site of the D1 protein in Photosystem II (PSII), where this compound inserts in the Q B binding niche by replacing native plastoquinone (PQ) and then interrupts electron flow beyond plastoquinone Q A .
Biochemical Pathways
This compound affects various biochemical pathways. It is known to suppress the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It also disrupts the electron transport chain (ETC) during cellular respiration .
Pharmacokinetics (ADME Properties)
fumigatus, and this fungus has evolved self-protection mechanisms that include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis by the bis-thiomethyltransferase GtmA .
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxic effects via the suppression of the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . In plants, this compound leads to severe inactivation of PSII reaction centers (RCs) and a significant decrease of PSII overall photosynthetic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, A. fumigatus, one of the fungi that produce this compound, has evolved self-protection mechanisms against this compound, which include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis . These mechanisms suggest that the fungus has adapted to protect itself from the toxic effects of this compound in its environment.
Safety and Hazards
Gliotoxin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Gliotoxins can also be beneficial with different doses. Low doses of gliotoxin can be used as an antioxidant, in the diagnosis and treatment of HIV, and as an anti-tumor agent in the future . Gliotoxins have also been used in the control of plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum .
properties
IUPAC Name |
(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPIPIDMRVLAY-RBJBARPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877179 | |
Record name | Gliotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67-99-2 | |
Record name | Gliotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gliotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gliotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLIOTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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